molecular formula C13H16ClN3OS B6650297 N-[2-(5-chlorothiophen-2-yl)ethyl]-4-cyanopiperidine-1-carboxamide

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-cyanopiperidine-1-carboxamide

Cat. No.: B6650297
M. Wt: 297.80 g/mol
InChI Key: OOBAKHNLXKPLIT-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-cyanopiperidine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring, a cyanide group, and a chlorinated thiophene moiety

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-cyanopiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c14-12-2-1-11(19-12)3-6-16-13(18)17-7-4-10(9-15)5-8-17/h1-2,10H,3-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBAKHNLXKPLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)NCCC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)ethyl]-4-cyanopiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Chlorothiophene Intermediate: The synthesis begins with the chlorination of thiophene to produce 5-chlorothiophene. This step is usually carried out using chlorine gas or a chlorinating agent such as sulfuryl chloride under controlled conditions.

    Alkylation: The 5-chlorothiophene is then alkylated with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to yield 2-(5-chlorothiophen-2-yl)ethyl bromide.

    Piperidine Derivative Formation: The alkylated product is reacted with 4-cyanopiperidine in a nucleophilic substitution reaction. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a catalyst such as potassium iodide to facilitate the reaction.

    Carboxamide Formation: Finally, the resulting intermediate is converted to the carboxamide form using a suitable amide-forming reagent, such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-cyanopiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO), catalysts (potassium iodide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions due to its piperidine structure.

    Biological Studies: It can serve as a probe in biological assays to study receptor-ligand interactions, especially in the context of the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used in the design of chemical probes to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism by which N-[2-(5-chlorothiophen-2-yl)ethyl]-4-cyanopiperidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various biological targets, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromothiophen-2-yl)ethyl]-4-cyanopiperidine-1-carboxamide
  • N-[2-(5-methylthiophen-2-yl)ethyl]-4-cyanopiperidine-1-carboxamide
  • N-[2-(5-fluorothiophen-2-yl)ethyl]-4-cyanopiperidine-1-carboxamide

Uniqueness

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-cyanopiperidine-1-carboxamide is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its electronic properties and reactivity. This makes it distinct from its brominated, methylated, or fluorinated analogs, potentially leading to different biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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